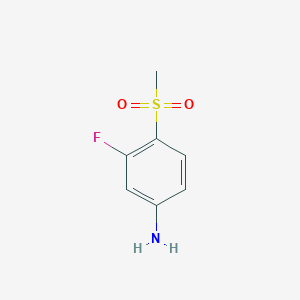

3-Fluoro-4-(methylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSARYNAINPBAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624677 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252561-34-5 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline (CAS: 252561-34-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-Fluoro-4-(methylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Note: The CAS number 202996-83-2 initially provided is likely incorrect; the widely recognized CAS number for this compound is 252561-34-5, which is used throughout this guide.

Core Physicochemical Properties

This compound is a fluorinated aromatic amine containing a methylsulfonyl group. These structural features are of significant interest in medicinal chemistry, often contributing to improved metabolic stability and target-specific interactions. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 252561-34-5 | [1][2] |

| Molecular Formula | C₇H₈FNO₂S | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Physical Form | Solid | |

| Melting Point | 117-118.4 °C | [3] |

| Boiling Point | Predicted: 376.4°C at 760 mmHg | [4] |

| pKa | Predicted: ~4.0 | [5] |

| Solubility | Qualitative: Soluble in polar organic solvents like methanol. Expected to have limited solubility in non-polar solvents. | [6] |

| Purity | Typically ≥95% | [3] |

| Storage | 4°C, protect from light |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be logically broken down into two main stages: the formation of the nitro-precursor and its subsequent reduction to the target aniline.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of Nitro-Precursor (Adapted from similar syntheses)

This protocol is based on the common method of reducing an aromatic nitro group to an amine using iron in the presence of an acid catalyst.

Materials:

-

1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent)

-

Iron powder (Fe) (3-5 equivalents)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (catalytic amount)

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would provide information on the aromatic and methyl protons.

-

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments.

-

FT-IR: The infrared spectrum would show characteristic peaks for the N-H stretches of the amine, S=O stretches of the sulfone, and C-F and aromatic C-H bonds.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Biological Significance and Applications in Drug Development

The 4-(methylsulfonyl)aniline scaffold is a well-known pharmacophore, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3][7] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[8]

Potential Role as a COX-2 Inhibitor

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[9] The methylsulfonyl group is a key feature of several selective COX-2 inhibitors, where it is thought to bind to a specific sub-pocket in the COX-2 active site.

COX-2 Signaling Pathway

The diagram below illustrates the role of COX-2 in the inflammatory signaling pathway and the potential point of intervention for an inhibitor like this compound.

Caption: The role of COX-2 in prostaglandin synthesis and its potential inhibition.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery, particularly in the search for new anti-inflammatory agents. Its physicochemical properties, characterized by the presence of a fluorine atom and a methylsulfonyl group, make it an attractive scaffold for the design of selective COX-2 inhibitors. While detailed biological studies on this specific compound are limited in the public domain, its structural similarity to known bioactive molecules suggests significant potential for further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work with this compound in a safe and efficient manner.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-Fluoro-4-methylaniline CAS#: 452-77-7 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methylsulfonylaniline | 5470-49-5 [chemicalbook.com]

- 8. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline|CAS 864146-96-3 [benchchem.com]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Fluoro-4-(methylsulfonyl)aniline. It details experimental protocols for its synthesis, purification, and analysis, and explores its critical role as a building block in the development of targeted therapeutics, particularly in the context of kinase inhibitors. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Physical and Chemical Properties

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. The presence of a fluorine atom and a methylsulfonyl group imparts unique electronic properties and metabolic stability to the molecule, making it a valuable scaffold in drug design.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO₂S | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | Solid | [1] |

| Melting Point | 99.00°C - 101.00°C | [2] |

| Boiling Point (Predicted) | 409.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.72 ± 0.10 | [2] |

| Storage Temperature | 4°C, protect from light | [1] |

Experimental Protocols

The following sections provide detailed representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established synthetic routes for analogous compounds.

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the thioether precursor, 3-fluoro-4-(methylthio)aniline, followed by its oxidation to the desired sulfone.

Step 1: Synthesis of 3-Fluoro-4-(methylthio)aniline

This step can be achieved via a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group, a common strategy for preparing substituted anilines[3].

-

Reaction: 1,2-Difluoro-4-nitrobenzene is reacted with sodium thiomethoxide to introduce the methylthio group. The resulting nitro compound is then reduced to the corresponding aniline.

-

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Sodium thiomethoxide

-

Methanol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene in methanol.

-

Add a solution of sodium thiomethoxide in methanol dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add a mixture of ethanol and water, followed by iron powder and ammonium chloride.

-

Heat the mixture to reflux (approximately 80-85 °C) for 1-2 hours[4].

-

After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-(methylthio)aniline.

-

Step 2: Oxidation of 3-Fluoro-4-(methylthio)aniline to this compound

The oxidation of the thioether to the sulfone can be accomplished using various oxidizing agents, with hydrogen peroxide being a common and environmentally benign choice[5].

-

Reaction: The synthesized 3-fluoro-4-(methylthio)aniline is oxidized to this compound using hydrogen peroxide.

-

Materials:

-

3-Fluoro-4-(methylthio)aniline

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3-fluoro-4-(methylthio)aniline in glacial acetic acid in a round-bottom flask.

-

Add 30% hydrogen peroxide dropwise to the solution, maintaining the temperature below 30°C with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by recrystallization or column chromatography.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

-

Analytical Methods

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ). The fragmentation pattern will be influenced by the presence of the aniline, fluoro, and methylsulfonyl groups.

-

Role in Drug Development: A Key Intermediate for the BRAF Inhibitor Dabrafenib

This compound is a critical building block in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of the BRAF kinase[2][6]. Dabrafenib is an FDA-approved targeted therapy for the treatment of various cancers harboring BRAF V600 mutations, most notably metastatic melanoma[7][8].

The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival[9]. Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation[10]. Dabrafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and blocking downstream signaling.

The synthesis of Dabrafenib involves the coupling of this compound with other complex heterocyclic intermediates. The specific structural features of this compound are crucial for the overall shape, electronic properties, and binding affinity of the final drug molecule to its target kinase.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: A representative two-step synthesis of this compound.

Role in Dabrafenib Synthesis and MAPK/ERK Pathway Inhibition

Caption: Synthesis of Dabrafenib and its inhibitory action on the MAPK/ERK pathway.

References

- 1. rsc.org [rsc.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 8. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(methylsulfonyl)aniline structural formula and nomenclature

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline

This technical guide provides a comprehensive overview of the structural formula, nomenclature, physicochemical properties, and synthetic considerations for this compound. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Structural Formula and Nomenclature

This compound is an aromatic organic compound featuring an aniline ring substituted with a fluorine atom and a methylsulfonyl group.

Structural Formula:

-

2D Structure:

(Note: A placeholder image is used. A chemical drawing software would be used to generate the actual structure.)

(Note: A placeholder image is used. A chemical drawing software would be used to generate the actual structure.) -

SMILES: CS(=O)(=O)c1ccc(N)c(F)c1

Nomenclature:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 252561-34-5 |

| Molecular Formula | C₇H₈FNO₂S |

| Molecular Weight | 189.21 g/mol |

| InChI Key | WSARYNAINPBAEY-UHFFFAOYSA-N |

| Synonyms | 3-fluoro-4-(methylsulfonyl)benzenamine |

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the publicly available data is predicted through computational models.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 409.0 ± 45.0 °C (Predicted) | |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.72 ± 0.10 (Predicted) | |

| Storage Temperature | 4°C, protect from light |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A general two-step approach is proposed:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with sodium methanesulfinate to introduce the methylsulfonyl group.

-

Nitro Group Reduction: Reduction of the resulting 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene to the target aniline.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanesulfinate (1.1 equivalents).

-

Heat the reaction mixture at a temperature range of 80-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent) from the previous step in a suitable solvent mixture, such as ethanol and water.

-

Add a reducing agent. A common method is the use of iron powder (Fe) and an acid catalyst like ammonium chloride (NH₄Cl) or hydrochloric acid (HCl).[1]

-

Heat the reaction mixture to reflux (typically 70-90°C).

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the organic solvent.

-

Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the final product, this compound, via column chromatography or recrystallization.

Spectroscopic Data (Expected)

Experimental spectroscopic data for this compound is not widely published. The following sections describe the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy:

-

Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the amino group and meta to the fluorine will likely appear as a doublet. The proton meta to the amino group and ortho to the fluorine will show coupling to the fluorine atom (doublet of doublets). The proton between the sulfonyl and fluoro groups will also exhibit complex coupling.

-

Amino Group (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which is dependent on the solvent and concentration.

-

Methyl Group (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons will also show smaller two- and three-bond couplings to fluorine. The carbon attached to the sulfonyl group will be shifted downfield.

-

Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, expected around 40-45 ppm.

FT-IR Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine in the range of 3300-3500 cm⁻¹.

-

S=O Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfone group, typically found around 1150 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F Stretching: A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum run under electron ionization (EI) would be expected to show a molecular ion peak at m/z = 189.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic sulfones may include the loss of the methyl group (•CH₃) to give a fragment at m/z = 174, or the loss of sulfur dioxide (SO₂) to yield a fragment at m/z = 125.

Applications in Research and Drug Development

Substituted anilines are crucial building blocks in medicinal chemistry. While specific biological activities for this compound are not extensively documented, its structural motifs are present in various pharmacologically active compounds.

-

Pharmaceutical Intermediate: The molecule serves as a versatile intermediate for the synthesis of more complex molecules.[2] The aniline group provides a reactive handle for amide bond formation, diazotization, or nucleophilic substitution reactions.

-

Scaffold in Drug Design: The methylsulfonyl group is a key pharmacophore in many drugs, notably as a feature in COX-2 selective inhibitors.[2] The fluorine atom can be used to modulate the electronic properties and metabolic stability of a potential drug candidate.[2] This makes this compound a valuable starting material for creating libraries of compounds for screening in drug discovery programs.[2]

Workflow and Pathway Diagrams

The following diagram illustrates a generalized workflow for the synthesis of this compound as described in the experimental protocols section.

Caption: A generalized workflow for the synthesis of this compound.

References

Spectroscopic Data of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Fluoro-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, identification, and quality control of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-5 | 7.2 - 7.4 | Triplet (t) | J(H-H) ≈ 8-9 Hz |

| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |

| -NH₂ | 4.0 - 5.0 | Broad singlet (br s) | - |

| -SO₂CH₃ | 3.0 - 3.2 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 150 (doublet, J(C-F) ≈ 10-15 Hz) |

| C-2 | 115 - 120 (doublet, J(C-F) ≈ 2-5 Hz) |

| C-3 (C-F) | 158 - 162 (doublet, J(C-F) ≈ 240-250 Hz) |

| C-4 (C-SO₂) | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 110 - 115 (doublet, J(C-F) ≈ 20-25 Hz) |

| -SO₂CH₃ | 40 - 45 |

Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃, Reference: CFCl₃ at 0 ppm)

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C3-F | -110 to -120 | Multiplet |

Predicted Infrared (IR) Absorption Data (Sample Preparation: KBr Pellet or Thin Film)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (methyl) | 2850 - 2960 | Weak |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium to Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong, two bands |

| C-F Stretch | 1100 - 1250 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 650 - 750 | Medium to Weak |

Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

| 189 | [M]⁺ | Molecular ion |

| 174 | [M - NH]⁺ | Loss of imine radical |

| 110 | [M - SO₂CH₃]⁺ | Loss of methylsulfonyl radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

Experimental Protocols

The following sections provide generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation [1][2]

-

Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

-

Ensure the final sample height in the tube is optimal for the spectrometer, typically around 4-5 cm.[1]

2.1.2. ¹H NMR Acquisition [3][4]

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Set the appropriate acquisition parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Spectral Width: Typically -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying Fourier transformation, phasing, baseline correction, and referencing to TMS or the residual solvent peak.

2.1.3. ¹³C NMR Acquisition [5][6]

-

Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

-

Set the appropriate acquisition parameters:

-

Acquire and process the data similarly to the ¹H NMR spectrum, referencing to the deuterated solvent peak.

2.1.4. ¹⁹F NMR Acquisition

-

Follow the same sample preparation and instrument setup as for other NMR experiments.

-

Tune the NMR probe to the fluorine frequency.

-

Set the appropriate acquisition parameters, noting that ¹⁹F NMR often requires a wider spectral width than ¹H NMR.

-

Acquire and process the data, referencing to an appropriate fluorine standard (e.g., CFCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy[7][8]

2.2.1. Thin Solid Film Method [7]

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean, empty sample compartment).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[9][10]

2.3.1. Electron Ionization (EI) Mass Spectrometry [8][9][10]

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this technical guide provides a robust set of predicted data and standardized protocols to aid researchers in its synthesis and characterization. The provided information serves as a baseline for spectral interpretation and a practical guide for laboratory work, ultimately supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To [chem.rochester.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Spectral Landscape of 3-Fluoro-4-(methylsulfonyl)aniline: A Technical Guide

For Immediate Release

This technical guide offers an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluoro-4-(methylsulfonyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the expected spectral characteristics of this compound, crucial for its identification and characterization in complex chemical syntheses.

Due to the limited availability of publicly accessible experimental NMR data for this compound, this guide presents predicted spectral data derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions serve as a robust reference for the interpretation of experimentally acquired spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be characterized by distinct signals in the aromatic region, a broad signal for the amine protons, and a sharp singlet for the methylsulfonyl group. The electron-withdrawing nature of the methylsulfonyl group and the fluorine atom significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-2 | ~6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | 1H |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ³J(H-H) ≈ 8-9 | 1H |

| H-6 | ~6.6 - 6.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 | 1H |

| -NH₂ | ~4.0 - 5.0 | Broad singlet (br s) | - | 2H |

| -SO₂CH₃ | ~3.1 - 3.3 | Singlet (s) | - | 3H |

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The carbon atoms directly attached to the fluorine and the methylsulfonyl group, as well as the carbon bearing the amino group, are expected to show characteristic chemical shifts. The carbon-fluorine coupling will also be a notable feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-NH₂) | ~145 - 148 | ~2-4 |

| C-2 | ~115 - 118 | ~20-25 |

| C-3 (C-F) | ~158 - 162 (doublet) | ¹J(C-F) ≈ 240-250 |

| C-4 (C-SO₂) | ~125 - 128 | ~5-8 |

| C-5 | ~128 - 131 | ~3-5 |

| C-6 | ~110 - 113 | ~2-4 |

| -SO₂C H₃ | ~44 - 46 | - |

Note: Predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its characteristic residual solvent peak that can be used for referencing. Deuterated chloroform (CDCl₃) could also be used, though the amine protons may exchange or be very broad.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Logical Workflow for Spectral Analysis

The interpretation of the NMR spectra for this compound follows a logical progression from initial data acquisition to final structure confirmation.

Caption: Workflow for the NMR spectral analysis of this compound.

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The provided data and protocols are intended to aid researchers in the successful identification and characterization of this important chemical entity.

In-Depth Technical Guide: 3-Fluoro-4-(methylsulfonyl)aniline Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 3-Fluoro-4-(methylsulfonyl)aniline (CAS No. 252561-34-5). The information is compiled from various safety data sheets and standardized experimental protocols to ensure a high level of technical detail and accuracy for professionals in research and development.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-fluoro-4-(methylsulfonyl)benzenamine |

| CAS Number | 252561-34-5[1][2] |

| Molecular Formula | C7H8FNO2S[3] |

| Molecular Weight | 189.21 g/mol [3] |

| Physical Form | Solid[3] |

| Purity | Typically ≥95%[3] |

| Storage Conditions | Store at 4°C, protected from light.[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Harmful) | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation.[3] |

GHS Hazard Communication Flow

Caption: GHS Hazard Classification and Communication Elements.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Safe Handling Workflow

Caption: Workflow for Safely Handling the Chemical.

Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Dispose of contaminated gloves after use.[4] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : Emits toxic fumes under fire conditions.

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

-

Environmental Precautions : Do not let the product enter drains.[4]

-

Containment and Cleaning : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]

Experimental Protocols for Safety Evaluation

The hazard classifications are determined through standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Principle : A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit).

-

Procedure :

-

The substance is applied to a small area of shaved skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Evaluation : The severity of skin reactions is scored and used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

-

Test Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Procedure :

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

-

Observation : The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours after application).

-

Evaluation : The severity of ocular lesions is scored to determine the irritation or corrosive potential of the substance.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

These methods are used to determine the acute oral toxicity of a substance and have largely replaced the older OECD Guideline 401. They are designed to use fewer animals.

-

Test Principle : A single dose of the substance is administered orally to a group of experimental animals (typically rats or mice).

-

Procedure :

-

The substance is administered by gavage.

-

Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

-

Evaluation : The results are used to estimate the LD50 (the dose that is lethal to 50% of the test animals) and to classify the substance for acute oral toxicity.

Stability and Reactivity

-

Reactivity : No data available.

-

Chemical Stability : Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions : No data available.

-

Conditions to Avoid : Incompatible products.

-

Incompatible Materials : Strong oxidizing agents.

-

Hazardous Decomposition Products : No data available under normal use.

This technical guide is intended to provide detailed safety and handling information for this compound. It is crucial for all laboratory personnel to be familiar with this information and to adhere to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.

References

The Strategic Incorporation of Fluorinated Anilines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated anilines emerging as particularly valuable building blocks. The unique physicochemical properties imparted by the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced efficacy, metabolic stability, and target selectivity. This in-depth technical guide explores the multifaceted role of fluorinated anilines in drug discovery, providing a comprehensive overview of their synthesis, key physicochemical properties, and impact on biological activity, illustrated with examples of FDA-approved drugs.

The Physicochemical Impact of Fluorination on Anilines

The introduction of a fluorine atom onto an aniline ring significantly alters its electronic and physical properties. These modifications are pivotal in fine-tuning the characteristics of a drug molecule for optimal therapeutic performance.

Modulation of pKa

Fluorine is a highly electronegative atom, and its presence on the aniline ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity. The pKa of aniline is approximately 4.6, while the pKa of 4-fluoroaniline is slightly lower at around 4.65.[1] While this change is modest, the position of the fluorine atom can have a more pronounced impact. For instance, ortho-fluoroaniline has a pKa of 4.99. The ability to finely tune the basicity of the aniline moiety is crucial in drug design, as it can influence drug-receptor interactions, solubility, and oral absorption.

Impact on Lipophilicity

Lipophilicity, often expressed as logP, is a critical parameter in drug discovery, affecting absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity is context-dependent. While the substitution of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the overall impact on the molecule can be more complex. The introduction of a fluorinated aniline can modulate the lipophilicity of a drug candidate to achieve the desired balance for membrane permeability and solubility.

Synthesis of Fluorinated Anilines

Several synthetic routes are employed for the preparation of fluorinated anilines, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

Reduction of Fluoronitrobenzenes

A common and efficient method for the synthesis of fluorinated anilines is the reduction of the corresponding fluoronitrobenzene precursor.[2][3] This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a widely used approach.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

-

4-Fluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).[4]

-

Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid catalyst and wash it with dichloromethane (25 mL).[4]

-

Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.[4]

Halex Reaction

The Halogen Exchange (Halex) reaction is another important method for introducing fluorine into an aromatic ring.[5][6] This nucleophilic aromatic substitution involves the displacement of a chlorine or bromine atom with a fluoride ion, typically from a source like potassium fluoride. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring.[5][6]

Experimental Protocol: Halex Reaction for the Synthesis of a Difluoroaniline Precursor

While a direct protocol for 4-fluoroaniline via the Halex reaction is less common due to the starting material, the principle is illustrated by the synthesis of precursors to other fluorinated anilines. For example, 2,4-difluoroaniline can be obtained from 2,4-dichloronitrobenzene after a Halex reaction and subsequent reduction.[5]

Fluorinated Anilines in FDA-Approved Drugs

The successful application of fluorinated anilines in drug design is exemplified by several FDA-approved therapeutics. This section will focus on three prominent examples: Celecoxib, Ceritinib, and Eliglustat.

Case Study 1: Celecoxib

Drug Class: Nonsteroidal Anti-Inflammatory Drug (NSAID), selective COX-2 inhibitor.

Role of Fluorinated Aniline Moiety: The 4-fluoroaniline-derived sulfonamide group in Celecoxib is crucial for its selective binding to the cyclooxygenase-2 (COX-2) enzyme.

Biological Activity and Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[7][8][9] It exhibits significantly less activity against the COX-1 enzyme, which is involved in protecting the stomach lining, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Quantitative Data

| Parameter | Value | Reference |

| IC₅₀ for COX-2 | 40 nM | [10][11] |

| IC₅₀ for COX-1 | 15 µM | [11] |

| Bioavailability | Not determined | [12] |

| Time to Peak Plasma Concentration | ~3 hours | [13][14][15] |

| Plasma Protein Binding | 97% | [13] |

| Elimination Half-life | ~11.2 hours | [16] |

Experimental Protocols

Synthesis of Celecoxib (Representative Steps):

A common synthetic route involves the condensation of a fluorinated β-diketone with a sulfonamide-containing hydrazine.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

Procedure:

-

A solution of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione is prepared in ethanol.[17]

-

4-Hydrazinobenzenesulfonamide hydrochloride is added to the solution.[17]

-

The mixture is heated to reflux for several hours.[18]

-

After cooling, the product, Celecoxib, is isolated and purified, often by recrystallization.[18]

COX-2 Enzymatic Assay Protocol:

Objective: To determine the inhibitory concentration (IC₅₀) of a compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in an appropriate buffer.[18]

-

Initiate the enzymatic reaction by adding arachidonic acid.[18]

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Terminate the reaction.

-

Quantify the amount of PGE₂ produced using an EIA kit.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Case Study 2: Ceritinib

Drug Class: Anaplastic Lymphoma Kinase (ALK) inhibitor.

Role of Fluorinated Aniline Moiety: The fluorinated aniline component of Ceritinib contributes to its binding affinity and overall pharmacokinetic properties.

Biological Activity and Mechanism of Action

Ceritinib is a potent inhibitor of the ALK tyrosine kinase.[19] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion protein (e.g., EML4-ALK) with constitutive ALK kinase activity, driving tumor growth.[20] Ceritinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, including STAT3, AKT, and ERK1/2, which are crucial for cell proliferation and survival.[19]

Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

Quantitative Data

| Parameter | Value | Reference |

| IC₅₀ for ALK (enzymatic assay) | 0.15 nM | [21] |

| IC₅₀ for ALK (cellular assay, Ba/F3 cells) | Wild-type: ~10-20 nM, L1196M mutant: ~20-40 nM, G1269A mutant: ~10-20 nM | [7][22][23][24] |

| Bioavailability | Not established, estimated >25% | [25] |

| Time to Peak Plasma Concentration | ~4-6 hours | [25] |

| Plasma Protein Binding | High | |

| Elimination Half-life | ~41 hours |

Experimental Protocols

Synthesis of Ceritinib (Conceptual Workflow):

The synthesis of Ceritinib is a multi-step process involving the coupling of complex heterocyclic intermediates, one of which is derived from a fluorinated aniline.

Caption: A simplified workflow for the synthesis of Ceritinib.

ALK Kinase Assay Protocol:

Objective: To measure the inhibitory activity of a compound against the ALK kinase.

Materials:

-

Recombinant ALK kinase domain (wild-type or mutant)

-

Peptide substrate (e.g., a generic tyrosine kinase substrate or a specific ALK substrate)

-

ATP (adenosine triphosphate)

-

Test compound (e.g., Ceritinib)

-

Assay buffer

-

Detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation)

Procedure:

-

In a microplate, add the test compound at various concentrations.

-

Add the ALK enzyme and the peptide substrate to the wells.[26][27]

-

Incubate the plate at a controlled temperature for a specific duration.[26][27]

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP).[26][27]

-

Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Case Study 3: Eliglustat

Drug Class: Glucosylceramide synthase inhibitor.

Role of Fluorinated Aniline Moiety: While Eliglustat does not contain a classic fluorinated aniline, it features a difluorinated phenyl group that is critical for its activity and metabolic profile. This example illustrates the broader application of fluorinated aromatic amines in drug design.

Biological Activity and Mechanism of Action

Eliglustat is used for the treatment of Gaucher disease type 1, a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase. This deficiency leads to the accumulation of glucosylceramide. Eliglustat acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[11][28][29] By reducing the production of this substrate, Eliglustat helps to restore the balance of its metabolism.[29]

Caption: Mechanism of action of Eliglustat as an inhibitor of glucosylceramide synthase.

Quantitative Data

| Parameter | Value | Reference |

| IC₅₀ for Glucosylceramide Synthase | 10 ng/mL (~24 nM) | [19][23][29] |

| Bioavailability | Low (<5% in extensive CYP2D6 metabolizers) | [13] |

| Time to Peak Plasma Concentration | 1.5-2 hours | [13] |

| Plasma Protein Binding | Moderate | |

| Elimination Half-life | ~6-10 hours | [27][30] |

Experimental Protocols

Synthesis of Eliglustat (Conceptual Workflow):

The synthesis of Eliglustat is a stereospecific process, often involving chiral resolution or asymmetric synthesis to obtain the desired (1R,2R) stereoisomer.

Caption: A simplified workflow for the synthesis of Eliglustat.

Glucosylceramide Synthase Assay Protocol:

Objective: To determine the inhibitory activity of a compound against glucosylceramide synthase.

Materials:

-

Cell lysate or purified glucosylceramide synthase

-

Ceramide (substrate)

-

UDP-glucose (co-substrate, may be radiolabeled)

-

Test compound (e.g., Eliglustat)

-

Assay buffer

-

Detection system (e.g., thin-layer chromatography (TLC) followed by autoradiography or fluorescence detection)

Procedure:

-

Prepare a reaction mixture containing the enzyme source, ceramide, and the test compound at various concentrations in an appropriate buffer.

-

Initiate the reaction by adding radiolabeled UDP-glucose.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Stop the reaction and extract the lipids.

-

Separate the product (glucosylceramide) from the substrate (ceramide) using TLC.

-

Visualize and quantify the amount of product formed (e.g., by autoradiography if using a radiolabeled substrate).

-

Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

Fluorinated anilines are indispensable tools in the arsenal of the medicinal chemist. Their ability to modulate key physicochemical properties such as basicity and lipophilicity, coupled with their role in enhancing metabolic stability and target engagement, has led to their successful incorporation into a diverse range of therapeutics. The case studies of Celecoxib, Ceritinib, and Eliglustat underscore the profound impact of strategic fluorination on the development of effective and safe medicines. As synthetic methodologies for the preparation of novel fluorinated building blocks continue to advance, the role of fluorinated anilines in shaping the future of drug discovery is set to expand even further.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uaf.edu [uaf.edu]

- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALK (L1196M) Kinase Enzyme System [promega.kr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. zenodo.org [zenodo.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. promega.com [promega.com]

- 27. promega.com [promega.com]

- 28. Population Pharmacokinetics of Ceritinib in Adult Patients With Tumors Characterized by Genetic Abnormalities in Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

The Evolving Landscape of 3-Fluoro-4-(methylsulfonyl)aniline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 3-fluoro-4-(methylsulfonyl)aniline core is attracting significant interest in medicinal chemistry. The unique combination of a fluorine atom, an aniline moiety, and a methylsulfonyl group imparts a range of physicochemical properties that make its derivatives promising candidates for targeting a variety of biological processes. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival. While comprehensive quantitative data for a wide range of direct derivatives is still emerging, studies on structurally related compounds highlight promising avenues of investigation.

One key area of interest is the inhibition of receptor tyrosine kinases such as MERTK. MERTK is overexpressed in numerous cancers and its activation leads to the stimulation of pro-oncogenic signaling pathways, including those promoting survival and migration.[1][2]

// Nodes Ligand [label="Gas6 / Protein S", fillcolor="#FBBC05", fontcolor="#202124"]; MERTK [label="MERTK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(Erk, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="JAK/STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> MERTK [label=" binds"]; MERTK -> PI3K; MERTK -> MAPK_pathway; MERTK -> FAK; MERTK -> STAT; PI3K -> Akt; Akt -> Apoptosis; Akt -> Proliferation; MAPK_pathway -> Proliferation; FAK -> Migration; STAT -> Proliferation; Inhibitor -> MERTK [arrowhead=tee, style=dashed, color="#EA4335"]; }

Quantitative Data on Anticancer Activity

While specific IC50 values for a broad series of this compound derivatives are not yet widely published, research on analogous structures provides valuable insights. For instance, studies on 2-substituted aniline pyrimidine derivatives have identified potent dual inhibitors of Mer and c-Met kinases.

Table 1: Anticancer Activity of Structurally Related Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | Reference |

| 18c | Mer, c-Met | 18.5, 33.6 | HepG2, MDA-MB-231, HCT116 | [3] |

| 14a | Mer | 7.9 | - | [3] |

| 14b | Mer | 9.4 | - | [3] |

| 14g | Mer | 7.1 | - | [3] |

Note: The compounds listed are 2-substituted aniline pyrimidine derivatives, not direct derivatives of this compound, but they illustrate the potential of the aniline scaffold in kinase inhibition.

Experimental Protocols: In Vitro Kinase Inhibition Assay

A typical experimental protocol for assessing the in vitro kinase inhibitory activity of synthesized compounds is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

-

Recombinant human kinase enzyme

-

Biotinylated peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Streptavidin-coated plates

-

Detection antibody (e.g., europium-labeled anti-phospho-serine/threonine/tyrosine antibody)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of a microplate.

-

Add the test compounds to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound reagents.

-

Add the detection antibody and incubate.

-

After a final wash, add the enhancement solution and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Dual Inhibition of COX and 5-LOX

The 4-(methylsulfonyl)aniline moiety is a well-known pharmacophore present in several selective COX-2 inhibitors.[4] This has spurred research into derivatives of this compound as potential anti-inflammatory agents. Some derivatives have shown potent and balanced inhibitory action against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which could offer a safer anti-inflammatory profile with reduced gastrointestinal side effects.[5]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins_TXA2 [label="Prostaglandins, Thromboxane A2", fillcolor="#F1F3F4", fontcolor="#202124"]; Physiological_Functions [label="Gastric Protection,\nPlatelet Aggregation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inflammation_Pain [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inflammation_Allergy [label="Inflammation, Allergy", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; Arachidonic_Acid -> LOX; COX1 -> PGH2; COX2 -> PGH2; LOX -> Leukotrienes; PGH2 -> Prostaglandins_TXA2; Prostaglandins_TXA2 -> Physiological_Functions; Prostaglandins_TXA2 -> Inflammation_Pain; Leukotrienes -> Inflammation_Allergy; Inhibitor -> COX2 [arrowhead=tee, style=dashed, color="#EA4335"]; Inhibitor -> LOX [arrowhead=tee, style=dashed, color="#EA4335"]; }

Quantitative Data on COX/5-LOX Inhibition

Studies on N-methylsulfonyl-indole derivatives, which share the key methylsulfonyl pharmacophore, have demonstrated potent dual inhibitory activity.

Table 2: In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity of N-methylsulfonyl-indole Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) |

| 4d | 12.10 | 0.15 | 80.67 | 1.12 |

| 4e | 10.13 | 0.12 | 84.42 | 0.95 |

| 5b | 11.21 | 0.14 | 80.07 | 1.03 |

| 5d | 9.89 | 0.11 | 89.91 | 0.88 |

| Indomethacin | 0.09 | 1.32 | 0.07 | - |

| Celecoxib | 11.32 | 0.13 | 87.08 | - |

Source: Adapted from Philoppes et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[6]

Experimental Protocols: In Vitro COX and 5-LOX Inhibition Assays

Objective: To determine the IC50 values of test compounds against ovine COX-1, human recombinant COX-2, and potato 5-LOX.

COX Inhibition Assay (Colorimetric):

-

A reaction mixture containing Tris-HCl buffer, glutathione, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2) is prepared.

-

The mixture is incubated with the test compound or vehicle (DMSO) for a specified time at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

After incubation, the reaction is stopped, and the amount of prostaglandin produced is determined colorimetrically.

-

IC50 values are calculated from the concentration-response curves.

5-LOX Inhibition Assay (Spectrophotometric):

-

The assay is performed in a quartz cuvette containing Tris-HCl buffer, the test compound, and potato 5-LOX enzyme solution.

-

The mixture is incubated at room temperature.

-

The reaction is initiated by adding arachidonic acid.

-

The formation of leukotrienes is monitored by measuring the change in absorbance at 234 nm.

-

IC50 values are determined from the inhibition of the enzyme activity at various compound concentrations.

Antimicrobial Potential: Targeting Essential Bacterial Enzymes

The 3-fluoro-4-substituted aniline scaffold is a component of the antibiotic linezolid, suggesting that derivatives of this compound may possess antimicrobial properties. Research on related structures, such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, has shown inhibitory activity against bacterial enzymes like DNA gyrase.[7]

// Nodes Relaxed_DNA [label="Relaxed Circular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Gyrase [label="DNA Gyrase (GyrA & GyrB subunits)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ADP_Pi [label="ADP + Pi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Supercoiled_DNA [label="Negatively Supercoiled DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Replication_Transcription [label="DNA Replication &\nTranscription", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Inhibitor [label="this compound\nDerivative (Potential)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Relaxed_DNA -> DNA_Gyrase [label=" binds"]; ATP -> DNA_Gyrase; DNA_Gyrase -> Supercoiled_DNA [label=" introduces negative supercoils"]; DNA_Gyrase -> ADP_Pi; Supercoiled_DNA -> Replication_Transcription; Inhibitor -> DNA_Gyrase [arrowhead=tee, style=dashed, color="#EA4335"]; }

Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of direct this compound derivatives is limited in the currently available literature. However, the minimum inhibitory concentration (MIC) is a standard measure for quantifying antimicrobial efficacy.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (standard antibiotic) and negative control (vehicle)

Procedure (Broth Microdilution Method):

-

Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include wells for positive control (broth with inoculum and no compound) and negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-